4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluoro group, a nitro group, and a hydroxyl group attached to the indene ring system
Preparation Methods
The synthesis of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. Major products formed from these reactions include the corresponding ketone, amine, and substituted derivatives.
Scientific Research Applications
4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group and hydroxyl group contribute to the compound’s reactivity and specificity in binding to target molecules.
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol include other indene derivatives with different substituents. For example:
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the nitro group, resulting in different chemical and biological properties.
3,3-Dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol:
4-Fluoro-7-nitro-2,3-dihydro-1H-inden-1-ol: Lacks the dimethyl groups, influencing its steric and electronic properties.
Properties
IUPAC Name |
4-fluoro-3,3-dimethyl-7-nitro-1,2-dihydroinden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-11(2)5-8(14)9-7(13(15)16)4-3-6(12)10(9)11/h3-4,8,14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVSLVRKYDDYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C=CC(=C21)F)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.